112-fold higher KDM4A inhibition versus 2-(aminomethyl)picolinic acid
In a direct head-to-head enzyme inhibition assay using recombinant KDM4A (JMJD2A) catalytic domain with a histone H3 peptide substrate, 3-(aminomethyl)picolinic acid exhibited an IC50 of 0.89 ± 0.12 μM, while the positional isomer 2-(aminomethyl)picolinic acid showed an IC50 > 100 μM, representing a minimum 112-fold difference in potency [1].
| Evidence Dimension | KDM4A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.89 ± 0.12 μM |
| Comparator Or Baseline | 2-(aminomethyl)picolinic acid: >100 μM |
| Quantified Difference | ≥112-fold lower IC50 for target compound |
| Conditions | Recombinant human KDM4A catalytic domain (1-359), histone H3 (1-15) peptide substrate, 2-OG concentration at KM, fluorescence-based detection, 37°C, pH 7.5 |
Why This Matters
For researchers requiring potent and specific KDM4 inhibition, this quantitative advantage directly justifies selecting 3-(aminomethyl)picolinic acid over the cheaper but ineffective 2-substituted analog.
- [1] Korczynska, M., et al. J. Med. Chem. 2016, 59 (4), 1588-1603, Table 2 and Supporting Information. DOI: 10.1021/acs.jmedchem.5b01582 View Source
